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Compound of Interest

Compound Name:
2-Chloro-4-(3-

methoxyphenyl)pyrimidine

Cat. No.: B1352573 Get Quote

Technical Guide: 2-Chloro-4-(3-
methoxyphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of 2-Chloro-4-(3-
methoxyphenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and

drug discovery. Pyrimidine scaffolds are foundational in numerous biologically active

molecules, including several approved therapeutics. The subject compound, with its specific

substitution pattern, represents a valuable chemical intermediate for the synthesis of a diverse

range of potential therapeutic agents. While specific biological data for this exact molecule is

limited in publicly available literature, this guide will detail its chemical properties, provide a

plausible synthetic route, and discuss its potential applications based on the known activities of

structurally related pyrimidine derivatives.

Chemical Identity
The nomenclature and key identifiers for the compound are as follows:
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Parameter Value

IUPAC Name 2-Chloro-4-(3-methoxyphenyl)pyrimidine

CAS Number 499195-50-5[1]

Molecular Formula C₁₁H₉ClN₂O

Molecular Weight 220.65 g/mol [1]

Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-4-(3-
methoxyphenyl)pyrimidine is presented below. These values are critical for its handling,

formulation, and application in experimental settings.

Property Value

Appearance Solid (predicted)

Purity Typically ≥95% (as supplied by vendors)[1]

Solubility
Soluble in organic solvents such as DMSO and

methanol (predicted)

Storage Store in a cool, dry place away from light

Synthesis and Experimental Protocols
The synthesis of 2-Chloro-4-(3-methoxyphenyl)pyrimidine can be achieved through a multi-

step process, leveraging established pyrimidine synthesis methodologies. A representative

experimental protocol is detailed below.

General Synthetic Scheme
A common approach to synthesizing 4-aryl-2-chloropyrimidines involves the condensation of an

aryl-substituted β-ketoester with urea or thiourea, followed by chlorination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://store.apolloscientific.co.uk/product/2-chloro-4-3-methoxyphenylpyrimidine
https://store.apolloscientific.co.uk/product/2-chloro-4-3-methoxyphenylpyrimidine
https://www.benchchem.com/product/b1352573?utm_src=pdf-body
https://www.benchchem.com/product/b1352573?utm_src=pdf-body
https://store.apolloscientific.co.uk/product/2-chloro-4-3-methoxyphenylpyrimidine
https://www.benchchem.com/product/b1352573?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Intermediates Final Product3-Methoxyacetophenone

β-Ketoester Intermediate

 Claisen
 Condensation 

Diethyl Oxalate

Pyrimidine-2,4-dione Derivative

 Condensation
 with Urea 2-Chloro-4-(3-methoxyphenyl)pyrimidine

 Chlorination
 (e.g., POCl₃) 

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Chloro-4-(3-methoxyphenyl)pyrimidine.

Detailed Experimental Protocol
Step 1: Synthesis of the β-Ketoester Intermediate

To a solution of sodium ethoxide in anhydrous ethanol, add 3-methoxyacetophenone

dropwise at 0°C.

Following the addition, add diethyl oxalate dropwise while maintaining the temperature at

0°C.

Allow the reaction mixture to stir at room temperature overnight.

Quench the reaction with a dilute acid and extract the product with an organic solvent.

Purify the crude product via column chromatography to yield the corresponding β-ketoester.

Step 2: Synthesis of the Pyrimidine-2,4-dione Derivative

Reflux the β-ketoester intermediate with urea in an ethanolic solution containing a catalytic

amount of a strong acid.

Monitor the reaction by thin-layer chromatography (TLC) until completion.

Upon cooling, the pyrimidine-2,4-dione derivative will precipitate.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Chlorination to Yield 2-Chloro-4-(3-methoxyphenyl)pyrimidine

Treat the pyrimidine-2,4-dione derivative with a chlorinating agent, such as phosphorus

oxychloride (POCl₃), under reflux.

After the reaction is complete, carefully pour the mixture onto crushed ice to decompose the

excess POCl₃.

Neutralize the solution with a base, leading to the precipitation of the crude product.

Collect the solid by filtration, wash with water, and purify by recrystallization or column

chromatography to obtain 2-Chloro-4-(3-methoxyphenyl)pyrimidine.

Potential Biological Activity and Applications
While specific biological data for 2-Chloro-4-(3-methoxyphenyl)pyrimidine is not extensively

documented, the pyrimidine core is a well-established pharmacophore in drug discovery.

Derivatives of 2-chloropyrimidine are frequently utilized as intermediates in the synthesis of

kinase inhibitors.

Kinase Inhibition
The 2-chloro substituent serves as a reactive handle for nucleophilic substitution, allowing for

the introduction of various amine-containing fragments to target the ATP-binding site of protein

kinases. Many kinase inhibitors feature a substituted pyrimidine scaffold that forms key

hydrogen bond interactions within the kinase hinge region.
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Caption: Hypothetical inhibition of a kinase signaling pathway.

Representative Experimental Protocol: Kinase Inhibition
Assay
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The following is a general protocol for assessing the inhibitory activity of a pyrimidine-based

compound against a target kinase.

Materials:

Target kinase enzyme

Kinase-specific substrate peptide

ATP (Adenosine triphosphate)

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

Test compound (2-Chloro-4-(3-methoxyphenyl)pyrimidine derivative) dissolved in DMSO

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

384-well assay plates

Plate reader capable of luminescence or fluorescence detection

Procedure:

Compound Preparation: Serially dilute the test compound in DMSO to create a range of

concentrations.

Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-

well plate. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (no

enzyme).

Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer.

Add this mix to the wells to initiate the reaction.

ATP Addition: Add ATP to the wells to start the phosphorylation reaction.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined

time.
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Detection: Stop the reaction and add the detection reagent according to the manufacturer's

instructions. This reagent measures the amount of ADP produced or ATP remaining.

Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration and

determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion
2-Chloro-4-(3-methoxyphenyl)pyrimidine is a valuable building block in synthetic and

medicinal chemistry. Its utility lies in the reactivity of the 2-chloro position, which allows for the

straightforward synthesis of a wide array of substituted pyrimidine derivatives. While direct

biological data for this specific compound is sparse, its structural motifs are present in

numerous biologically active molecules, particularly kinase inhibitors. The protocols and

information provided in this guide are intended to support researchers in the synthesis and

evaluation of novel compounds derived from this versatile intermediate. Further investigation is

warranted to fully elucidate the biological potential of 2-Chloro-4-(3-
methoxyphenyl)pyrimidine and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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